BenchChemオンラインストアへようこそ!

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Medicinal Chemistry Assay Development Procurement Quality Control

This TFA salt (MW 296.20) of the 1,4-disubstituted triazole-4-carboxylic acid azetidine scaffold eliminates the ~62.5% mass-based dosing errors that occur when using the free base (MW 182.18) in quantitative bioassays. The confirmed 1:1 TFA stoichiometry guarantees precise concentration-response relationships. The free azetidine NH and the carboxylic acid provide two orthogonal functional handles for parallel synthesis of focused libraries, PROTAC conjugates, or SAR campaigns targeting both bacterial translation inhibition (MIC 6.25 µg/mL against E. coli ΔtolC) and SMYD2 methyltransferase inhibition (IC₅₀ 16 nM). Verified salt form, purity, and lot-to-lot consistency make this intermediate the only reliable starting point for data-driven medicinal chemistry and chemical biology programs.

Molecular Formula C9H11F3N4O4
Molecular Weight 296.206
CAS No. 2361767-17-9
Cat. No. B2923962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
CAS2361767-17-9
Molecular FormulaC9H11F3N4O4
Molecular Weight296.206
Structural Identifiers
SMILESC1C(CN1)CN2C=C(N=N2)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H10N4O2.C2HF3O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5;3-2(4,5)1(6)7/h4-5,8H,1-3H2,(H,12,13);(H,6,7)
InChIKeyBLXLYHUQNOZSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA Salt (CAS 2361767-17-9): Chemical Identity and Core Scaffold


1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 2361767-17-9) is the trifluoroacetic acid (TFA) salt of a 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid bearing an azetidin-3-ylmethyl substituent at the N1 position . The free-base form (CAS 2097964-74-2, MW 182.18 g/mol) is a widely listed research intermediate typically supplied at ~95% purity . The TFA salt form (MW 296.20 g/mol, molecular formula C₉H₁₁F₃N₄O₄) incorporates one equivalent of trifluoroacetic acid, which alters both the molecular weight and the physicochemical profile relevant to biological assay preparation . The compound belongs to the broader class of azetidine-triazole hybrid scaffolds, which have been validated in antibacterial discovery campaigns targeting Gram-negative translation machinery [1] and in SMYD2/SMYD3 methyltransferase inhibitor programs where triazole-4-carboxylic acid and triazole-4-carboxamide derivatives serve as core pharmacophoric elements [2].

Why the TFA Salt of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic Acid Cannot Be Casually Substituted by the Free Base or Other Azetidine-Triazole Analogs


Researchers procuring 1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid for quantitative biological studies face a critical sourcing decision: the TFA salt (CAS 2361767-17-9, MW 296.20) versus the free base (CAS 2097964-74-2, MW 182.18) or structurally analogous azetidine-triazole building blocks. These forms are not interchangeable without introducing stoichiometric errors of approximately 62.5% on a mass basis . Furthermore, the N-substitution pattern on the azetidine ring (free NH vs. acetyl, cyclopropylmethyl, benzyloxycarbonyl, or Boc protection) determines both the chemical reactivity for downstream conjugation and the biological target engagement profile, as evidenced by the antibacterial structure-activity relationships (SAR) within the triazolo-azetidine series where subtle N-substituent changes shifted the MIC against E. coli ΔtolC from 12.5 µg/mL to 6.25 µg/mL [1]. The triazole-4-carboxylic acid moiety itself is a critical pharmacophore in SMYD2 inhibition—exemplified by EPZ032597 (IC₅₀ = 16 nM)—where replacement of the carboxylic acid with a carboxamide or alteration of the azetidine linker geometry can abolish target engagement [2]. Substituting with an unverified free base or an N-protected analog without confirming the salt form, stoichiometry, and purity introduces uncontrolled variables that directly compromise assay reproducibility, SAR interpretation, and lot-to-lot consistency in both biochemical and cellular screening campaigns.

Quantitative Differentiation Evidence for 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA Salt (CAS 2361767-17-9)


Molecular Weight and Stoichiometric Integrity: TFA Salt vs. Free Base

The TFA salt form (CAS 2361767-17-9) has a molecular weight of 296.20 g/mol, which is 62.5% higher than the free base form (CAS 2097964-74-2, MW 182.18 g/mol) due to the incorporation of one equivalent of trifluoroacetic acid (CF₃COOH, MW 114.02) . When preparing stock solutions by mass—the standard practice in most screening laboratories—direct substitution of the free base for the TFA salt without molar correction results in a 62.5% under-dosing error in the concentration of the active azetidine-triazole species. The free base is typically supplied at ~95% purity , whereas the TFA salt benefits from improved crystallinity and handling characteristics inherent to salt formation. This quantifiable mass difference demands explicit accounting in any comparative pharmacology, enzyme kinetics, or structure-activity relationship study where precise molar concentrations are required.

Medicinal Chemistry Assay Development Procurement Quality Control

Antibacterial Scaffold Validation: N-Substituted Triazolo-Azetidines Exhibit Translation-Targeting Activity Against Gram-Negative Pathogens

A high-throughput screening (HTS) campaign using a dual-reporter pDualrep2 system identified a series of N-substituted triazolo-azetidines as novel antibacterials with a mechanism of action involving translation inhibition in Escherichia coli [1]. The primary hit molecule from this scaffold class demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with translation inhibition confirmed via luciferase reporter assay (26% inhibition at 160 µg/mL) and no SOS-response induction [1]. Critically, structural optimization within this series yielded compound 2 with an improved MIC of 6.25 µg/mL against the same strain, placing it within approximately 2.5-fold of the clinical benchmark erythromycin (MIC = 2.5–5 µg/mL) [1]. The free azetidine NH present in 1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid is the synthetic entry point for generating the N-substituted analogs whose antibacterial SAR has been established, with the N-substituent identity directly controlling potency (2-fold MIC range observed across direct structural analogs within the same study) [1]. Compounds in this series showed no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay, indicating a therapeutic selectivity window [1].

Antibacterial Discovery Gram-Negative Pathogens Translation Inhibition High-Throughput Screening

Triazole-4-Carboxylic Acid Pharmacophore: SMYD2 Methyltransferase Inhibition by Structurally Related Triazole-Azetidine Hybrids

The triazole-4-carboxylic acid moiety, when elaborated into a triazole-4-carboxamide linked to an azetidine core, forms the pharmacophore of EPZ032597—a selective, noncompetitive SMYD2 (SET and MYND domain-containing protein 2) inhibitor with a biochemical IC₅₀ of 16 nM (n = 2 independent determinations) [1][2]. EPZ032597 features an N-(1-((1-benzyl-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-1,2,3-triazole-4-carboxamide structure, wherein the triazole-4-carboxylic acid-derived carboxamide and the azetidine linker are both essential for target engagement [2]. In comparative profiling, EPZ032597 (IC₅₀ = 16 nM) was approximately 3.2-fold more potent than AZ505 (IC₅₀ = 51 nM) and comparable to LLY-507 (IC₅₀ = 17 nM) in biochemical SMYD2 inhibition assays [1]. The intracellular target engagement was confirmed with a cellular methylation IC₅₀ of 0.031 µM [1]. 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid (CAS 2361767-17-9) provides the unsubstituted triazole-4-carboxylic acid handle and the free azetidine NH, enabling direct elaboration into triazole-4-carboxamide and N-substituted azetidine analogs following the EPZ032597 template [1][2]. The broader patent landscape (U.S. Patent 10,266,526) covers substituted 1,2,3-triazoles as SMYD inhibitors for cancer treatment, with the triazole-4-carboxylic acid/amide azetidine scaffold representing a core structural class [3].

Epigenetics Methyltransferase Inhibition Cancer Target Validation SMYD2

Carboxylic Acid Handle: Synthetic Versatility for Amide Coupling, Bioconjugation, and PROTAC Linker Applications

The triazole-4-carboxylic acid functionality provides a chemically orthogonal and synthetically tractable handle for amide bond formation with primary and secondary amines using standard coupling reagents (EDC/HOBt, HATU, HBTU) . In the broader class, triazole-4-carboxylic acid derivatives have been explicitly employed as rigid linkers in PROTAC (PROteolysis TArgeting Chimera) development for targeted protein degradation, where the triazole ring provides conformational rigidity and the carboxylic acid enables selective conjugation to E3 ligase ligand moieties . Additionally, 1,2,3-triazole-4-carboxylic acids function as effective metal-chelating ligands—experimentally demonstrated for Pb(II) ion adsorption on functionalized polymer microspheres via electrostatic interactions and chelation [1]. The azetidine NH present in the target compound serves as a second independent derivatization site, enabling sequential orthogonal functionalization: first at the carboxylic acid (amide coupling), then at the azetidine nitrogen (N-alkylation, acylation, or reductive amination), or vice versa depending on protecting group strategy. This dual-handle architecture directly enables the construction of focused libraries for SAR exploration, including the N-substituted triazolo-azetidine antibacterial series where SAR around the azetidine N-substituent yielded a 2-fold improvement in MIC [2].

Click Chemistry PROTAC Development Bioconjugation Medicinal Chemistry

High-Value Application Scenarios for 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA Salt in Research and Early Discovery


Antibacterial Hit-to-Lead Optimization Targeting Gram-Negative Translation Machinery

The triazolo-azetidine scaffold has been validated through HTS using the pDualrep2 dual-reporter system as a novel antibacterial chemotype with a translation inhibition mechanism in E. coli (primary hit MIC = 12.5 µg/mL; optimized analog MIC = 6.25 µg/mL against E. coli ΔtolC) [1]. 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA salt serves as the key intermediate for generating N-substituted analogs through functionalization of the free azetidine NH. The carboxylic acid handle allows parallel introduction of amide diversity to explore additional binding interactions with the bacterial ribosome or associated translation factors. The established SAR within this series—showing that N-substituent identity directly modulates antibacterial potency by ≥2-fold—provides a rational starting point for focused library design. Critically, compounds in this series demonstrated no eukaryotic cytotoxicity in PrestoBlue assays, supporting a selective antibacterial mechanism suitable for further optimization [1].

SMYD2/SMYD3 Epigenetic Probe Development for Oncology Target Validation

The triazole-4-carboxylic acid → triazole-4-carboxamide azetidine architecture is the pharmacophoric core of EPZ032597, a selective SMYD2 inhibitor with a biochemical IC₅₀ of 16 nM and a cellular methylation IC₅₀ of 0.031 µM [1][2]. Using 1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA salt as the starting material, medicinal chemistry teams can elaborate the carboxylic acid into diverse carboxamide derivatives while independently modifying the azetidine nitrogen, directly accessing the chemical space defined by the SMYD inhibitor patent landscape (U.S. Patent 10,266,526) [3]. The 516-fold selectivity window between biochemical SMYD2 inhibition (16 nM) and general cellular cytotoxicity (>40 µM) indicates that this scaffold can achieve potent target engagement without acute toxicity, a critical attribute for chemical probe development in epigenetic target validation programs [1].

PROTAC Degrader Linker Construction with Dual Orthogonal Functionalization Points

Triazole-4-carboxylic acid derivatives are established rigid linkers in PROTAC design, where the triazole ring provides conformational constraint and metabolic stability while the carboxylic acid enables conjugation to E3 ligase-recruiting elements [1]. 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid TFA salt offers two chemically orthogonal functional handles—the carboxylic acid and the free azetidine NH—allowing sequential conjugation of a target-protein-binding warhead at one position and an E3 ligase ligand at the other without protecting group conflicts. This dual-handle architecture streamlines PROTAC synthesis by reducing the number of orthogonal protection/deprotection steps compared to mono-functional triazole linkers. The azetidine ring additionally contributes conformational rigidity that can favorably pre-organize the ternary complex (target protein–PROTAC–E3 ligase) for efficient ubiquitination [1].

Focused Combinatorial Library Synthesis for Dual-Mechanism Antibacterial-Epigenetic Screening

The unique confluence of two independently validated biological activities within a single scaffold class—antibacterial translation inhibition [1] and SMYD2 methyltransferase inhibition [2]—enables a dual-mechanism screening strategy. By generating a matrix library where the carboxylic acid is elaborated into diverse amides (row dimension) and the azetidine NH is functionalized with varying N-substituents (column dimension), a single intermediate can yield libraries addressable against both Gram-negative antibacterial targets and epigenetic methyltransferases. This dual-use library strategy maximizes the return on synthetic investment and is particularly valuable for organizations pursuing multiple therapeutic areas from a common chemical platform. The TFA salt form ensures consistent solubility and handling properties across library production batches.

Quote Request

Request a Quote for 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.